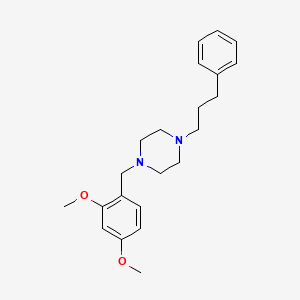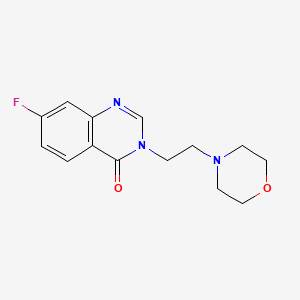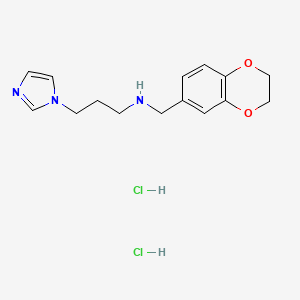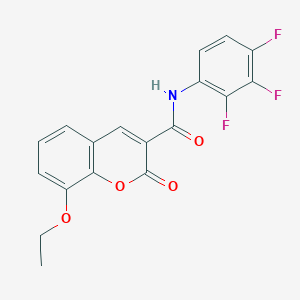![molecular formula C27H23N3O4S B6086251 3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-methyl-N-phenylbenzamide](/img/structure/B6086251.png)
3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-methyl-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-methyl-N-phenylbenzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that was initially developed as an inhibitor of the Raf kinase pathway. It was first approved by the FDA in 2005 for the treatment of advanced renal cell carcinoma and later for the treatment of hepatocellular carcinoma. Sorafenib has been extensively studied for its mechanism of action and its potential applications in various fields of scientific research.
Mecanismo De Acción
Sorafenib inhibits the activity of several protein kinases, including Raf-1, B-Raf, and VEGFR-2. By inhibiting these kinases, Sorafenib blocks the activation of downstream signaling pathways that promote cell proliferation and survival. Sorafenib also inhibits the activity of the receptor tyrosine kinase VEGFR-2, which plays a key role in the formation of new blood vessels that supply tumors with nutrients and oxygen.
Biochemical and Physiological Effects
Sorafenib has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and proliferation of tumor cells. It also inhibits the formation of new blood vessels that supply tumors with nutrients and oxygen, which can lead to tumor starvation and regression. Sorafenib has also been shown to have anti-inflammatory effects and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sorafenib has several advantages for use in laboratory experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in vitro and in vivo. However, Sorafenib also has some limitations for use in laboratory experiments. It can be toxic to normal cells at high concentrations, which can limit its use in certain assays. It also has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on Sorafenib. One area of research is the development of new analogs and derivatives of Sorafenib with improved efficacy and reduced toxicity. Another area of research is the identification of biomarkers that can predict response to Sorafenib therapy. Additionally, Sorafenib is being studied in combination with other drugs and therapies to improve its efficacy and to overcome resistance. Finally, Sorafenib is being studied for its potential applications in other diseases beyond cancer.
Métodos De Síntesis
The synthesis of Sorafenib involves a multi-step chemical process that starts with the reaction of 4-chloro-3-nitrobenzoic acid with 4-aminophenol to form 4-(4-aminophenoxy)-3-nitrobenzoic acid. This intermediate is then reacted with N-methyl-N-(4-nitrophenyl)formamide to form 4-(4-aminophenoxy)-3-nitro-N-methylbenzamide. The final step involves the reaction of this intermediate with benzoyl chloride and sodium sulfonate to form Sorafenib.
Aplicaciones Científicas De Investigación
Sorafenib has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-tumor activity in a variety of cancer types, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. Sorafenib has also been studied for its potential applications in the treatment of other diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.
Propiedades
IUPAC Name |
3-[(4-benzamidophenyl)sulfamoyl]-4-methyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c1-19-12-13-21(27(32)28-22-10-6-3-7-11-22)18-25(19)35(33,34)30-24-16-14-23(15-17-24)29-26(31)20-8-4-2-5-9-20/h2-18,30H,1H3,(H,28,32)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLSEWNLVVAPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-benzamidophenyl)sulfamoyl]-4-methyl-N-phenylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B6086168.png)
![N-methyl-3-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}benzamide](/img/structure/B6086170.png)
![2-ethyl-7-(3-methylbutyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6086177.png)

![methyl 5-[7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate](/img/structure/B6086179.png)

![N-cyclohexyl-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B6086199.png)
![2-benzyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6086201.png)



![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazino]benzoate](/img/structure/B6086238.png)
![N-{1-[1-(4-oxo-4-phenylbutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6086258.png)
![2-chloro-5-[(cyclopentylamino)sulfonyl]benzamide](/img/structure/B6086269.png)